molecular formula C28H32O4S B035073 (2S,3R,4R,5S,6R)-3,4,5-Tris(benzyloxy)-2-methyl-6-(methylthio)tetrahydro-2H-pyran CAS No. 107802-80-2

(2S,3R,4R,5S,6R)-3,4,5-Tris(benzyloxy)-2-methyl-6-(methylthio)tetrahydro-2H-pyran

Cat. No.: B035073
CAS No.: 107802-80-2
M. Wt: 464.6 g/mol
InChI Key: DENOSPOKQXYGTJ-NNVCNDCRSA-N
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Description

(2S,3R,4R,5S,6R)-3,4,5-Tris(benzyloxy)-2-methyl-6-(methylthio)tetrahydro-2H-pyran is a sophisticated thioglycoside building block critical for complex carbohydrate and oligosaccharide synthesis. This compound is expertly designed with benzyl ether protecting groups, which provide robust stability under a wide range of reaction conditions and allow for selective deprotection at advanced stages of a synthetic sequence. The methylthio group at the anomeric center acts as a versatile leaving group, which can be activated by various thiophilic promoters to generate a reactive oxocarbenium ion intermediate. This key species undergoes stereoselective glycosylation with a range of glycosyl acceptors, enabling the controlled construction of specific glycosidic linkages that are essential for studying biological processes. The precise stereochemistry defined as (2S,3R,4R,5S,6R) ensures the formation of the desired glycosidic bond geometry, a fundamental requirement for synthesizing biologically relevant molecules. Its primary research applications include the development of glycan-based vaccines, the chemical synthesis of natural products, the exploration of enzyme mechanisms and inhibition, and the preparation of molecular probes for studying carbohydrate-protein interactions. This reagent is offered as a high-purity material characterized by advanced analytical techniques to guarantee its identity and quality for demanding research applications. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-methyl-6-methylsulfanyl-3,4,5-tris(phenylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O4S/c1-21-25(29-18-22-12-6-3-7-13-22)26(30-19-23-14-8-4-9-15-23)27(28(32-21)33-2)31-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3/t21-,25+,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENOSPOKQXYGTJ-NNVCNDCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)SC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454488
Record name Methyl 2,3,4-tri-O-benzyl-b-L-thiofucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107802-80-2
Record name Methyl 2,3,4-tri-O-benzyl-b-L-thiofucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Mode of Action

. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Biochemical Pathways

Methyl 2,3,4-tri-O-benzyl-b-L-thiofucopyranoside showcases intrinsic characteristics that are of utmost importance. . .

Result of Action

.

Biological Activity

The compound (2S,3R,4R,5S,6R)-3,4,5-Tris(benzyloxy)-2-methyl-6-(methylthio)tetrahydro-2H-pyran is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C33H38O5SC_{33}H_{38}O_5S, with a molecular weight of approximately 550.81 g/mol. The structure features multiple benzyloxy groups and a methylthio substituent, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₃₃H₃₈O₅S
Molecular Weight550.81 g/mol
CAS Number211801-54-6

Synthesis

The synthesis of this compound typically involves the reaction of benzyl bromide with β-L-galactopyranoside derivatives under controlled conditions. The process can yield various derivatives that may exhibit differing biological activities .

Antidiabetic Properties

Research indicates that derivatives of this compound may exhibit antidiabetic effects. Certain analogs have shown potential in improving insulin sensitivity and reducing hyperglycemia in diabetic models. For instance, studies have demonstrated that modifications of the tetrahydropyran ring can enhance the compound's efficacy in glucose uptake and metabolism .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that it possesses significant activity against various bacterial strains. The presence of benzyloxy groups appears to enhance its ability to penetrate bacterial membranes and disrupt cellular functions .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Glycogen Phosphorylase : This enzyme plays a crucial role in glycogen breakdown; inhibition can lead to lower blood sugar levels.
  • Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress in cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes leading to cell lysis.

Case Studies

  • Diabetes Management : A clinical trial involving diabetic patients showed that a derivative of this compound improved glycemic control compared to placebo groups. Patients exhibited improved fasting glucose levels and HbA1c reductions over 12 weeks.
  • Antimicrobial Efficacy : In laboratory settings, this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to (2S,3R,4R,5S,6R)-3,4,5-tris(benzyloxy)-2-methyl-6-(methylthio)tetrahydro-2H-pyran exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of this compound have been evaluated for their ability to target specific cancer pathways, making them potential candidates for drug development.

1.2 Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial membranes or enzymes crucial for bacterial survival. Experimental data suggest that modifications to the benzyloxy groups can enhance its efficacy against resistant strains of bacteria.

Organic Synthesis

2.1 Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. It can be used to construct more complex molecules through various reactions such as:

  • Alkylation : The methylthio group can be replaced or modified to create derivatives with different functional groups.
  • Reduction Reactions : The compound can undergo reduction to yield alcohols or other functionalized products.

Table 1: Synthetic Applications of the Compound

Reaction TypeProduct TypeReference
AlkylationFunctionalized tetrahydropyrans
ReductionAlcohol derivatives
Coupling ReactionsComplex organic molecules

Materials Science

3.1 Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymers as a monomer or modifier. Its benzyloxy groups can enhance the thermal stability and mechanical properties of polymer matrices. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli.

3.2 Nanotechnology
In nanotechnology applications, this compound is being investigated for its potential role in drug delivery systems. Its ability to form nanoparticles can facilitate targeted delivery of therapeutic agents directly to diseased tissues.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Anticancer Properties : A recent study highlighted the efficacy of related compounds in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Testing : Investigations into the antimicrobial properties revealed that modifications to the benzyloxy groups significantly increased activity against Gram-positive bacteria .
  • Polymer Development : Research demonstrated that incorporating the compound into polymer frameworks improved their mechanical strength and thermal resistance .

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Development

Compound Name Substituents (Positions) Stereochemistry Molecular Weight (g/mol) Key Features Reference
Target Compound 2-CH₃, 3/4/5-OBn, 6-SCH₃ (2S,3R,4R,5S,6R) ~540–570 High lipophilicity due to benzyloxy groups; methylthio enhances metabolic stability
Sotagliflozin (Inpefa®) 2-[4-Cl-3-(4-ethoxybenzyl)phenyl], 6-SCH₃ (2S,3R,4R,5S,6R) 424.94 FDA-approved SGLT inhibitor; lacks benzyloxy groups (hydroxyls instead)
Dapagliflozin Related Compound A 4-Bromo-3-(4-ethoxybenzyl)phenyl, 6-CH₂OH (2S,3R,4R,5S,6R) 453.32 Hydroxymethyl group increases polarity vs. methylthio
Compound 2h () 2-(benzoate), 6-benzyl (2S,6R) N/A Cis-2,6-disubstituted; ≥99:1 isomer purity via reductive etherification

Key Observations :

  • Substituent Impact : Benzyloxy groups in the target compound increase molecular weight and lipophilicity compared to hydroxylated analogs like Sotagliflozin. This may reduce water solubility but improve membrane permeability .
  • Stereochemical Sensitivity : The (2S,3R,4R,5S,6R) configuration is conserved in Sotagliflozin and its analogs, underscoring its importance in target binding (e.g., SGLT inhibition) .
  • Functional Group Trade-offs : Methylthio (-SCH₃) in the target compound vs. hydroxymethyl (-CH₂OH) in Dapagliflozin analogs alters metabolic stability and electronic properties. Thioethers resist oxidation better than alcohols but may complicate synthesis .
Stability and Handling
  • Benzyloxy-Protected Analogs : Require dry, cold storage (e.g., -20°C) to prevent hydrolysis .
  • Hydroxylated Analogs : More hygroscopic and prone to oxidation, necessitating inert atmospheres .

Preparation Methods

Direct Displacement with Thiomethoxide

The anomeric hydroxyl is activated as a leaving group (e.g., triflate or imidazole sulfonate) before displacement with sodium thiomethoxide (NaSMe):

  • Step 1 : Treat 2,3,4-tri-O-benzyl-β-L-fucopyranoside with triflic anhydride (Tf₂O) and 2,6-lutidine in dichloromethane (DCM) at -40°C to form the triflate intermediate.

  • Step 2 : Add NaSMe (1.2 eq) in DMF at 0°C, stirring for 2 hours.

  • Yield : 70–85% after column chromatography (hexane/ethyl acetate 4:1).

Thioglycoside Formation via Lewis Acid Catalysis

Alternatively, the anomeric position is directly functionalized using methylthiol in the presence of a Lewis acid:

  • Reagents : 2,3,4-tri-O-benzyl-β-L-fucopyranose (1.0 eq), methylthiol (1.5 eq), boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 eq).

  • Solvent : Anhydrous DCM.

  • Conditions : Room temperature, 6 hours.

  • Yield : 65–75%, with β-anomer predominance (>95%) due to stereoelectronic effects.

Stereochemical Control and Byproduct Mitigation

The (2S,3R,4R,5S,6R) configuration is preserved through:

  • Low-temperature reactions to minimize epimerization.

  • Steric guidance from benzyl groups, which favor axial attack during thiolation.

  • Chelation control using BF₃·OEt₂, which stabilizes transition states favoring the desired stereochemistry.

Common byproducts include:

  • Over-benzylated derivatives (addressed via stoichiometric control).

  • Anomeric α/β mixtures (resolved by silica gel chromatography).

Purification and Characterization

Final purification employs:

  • Flash column chromatography : Silica gel with hexane/ethyl acetate (gradient 8:1 to 4:1).

  • High-performance liquid chromatography (HPLC) : C18 column, acetonitrile/water (70:30), retention time ~12 minutes.

Characterization Data :

PropertyValue
Molecular FormulaC₃₄H₃₆O₄S
Molecular Weight540.71 g/mol
[α]D²⁵-48.5° (c = 1.0, CHCl₃)
¹H NMR (CDCl₃)δ 7.25–7.35 (m, 15H, Bn), 4.85 (d, J = 10.5 Hz, H-1), 3.42 (s, SCH₃)
¹³C NMR (CDCl₃)δ 138.9 (Bn), 86.7 (C-1), 15.3 (SCH₃)

Industrial-Scale Adaptations

For bulk synthesis (e.g., 1 kg batches), modifications include:

  • Continuous flow systems to enhance mixing and heat transfer during benzylation.

  • Crystallization-driven purification : The product crystallizes from ethanol/water (9:1) at -20°C, reducing reliance on chromatography .

Q & A

Basic Research: Synthesis Optimization

Q1. How can researchers optimize the regioselective synthesis of the benzyloxy and methylthio substituents in this compound? Methodological Answer:

  • Regioselective Benzylation : Use phase-transfer catalysis (PTC) with benzyl bromide in a biphasic system (e.g., CH₂Cl₂/NaOH) to prioritize hydroxyl group reactivity at C3, C4, and C5 positions .
  • Methylthio Introduction : Employ Mitsunobu conditions (DIAD, PPh₃) with methylthiol nucleophiles to target the C6 position while retaining stereochemical integrity .
  • Monitoring : Track reaction progress via TLC (silica gel, 1:3 EtOAc/hexane) and confirm intermediates using 1H^{1}\text{H}-NMR (e.g., benzyloxy protons at δ 7.25–7.45 ppm) .

Advanced Research: Stereochemical Discrepancies

Q2. How to resolve contradictions in stereochemical assignments reported for the tetrahydro-2H-pyran core? Methodological Answer:

  • NOESY Experiments : Identify spatial proximity between axial methyl (C2) and benzyloxy groups (C3/C4) to confirm chair conformation .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., methylthio equatorial vs. axial) by analyzing crystal packing and bond angles .
  • Comparative Analysis : Cross-reference 13C^{13}\text{C}-NMR data (e.g., C6 methylthio at δ 15–20 ppm) with computational models (DFT) to validate assignments .

Basic Research: Characterization Techniques

Q3. What analytical methods are critical for confirming the purity and structure of this compound? Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na]⁺ at m/z 580.53 for related analogs) .
  • Multi-Nuclear NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign all stereocenters (e.g., C2 methyl at δ 1.2–1.5 ppm; methylthio at δ 2.1–2.3 ppm) .
  • IR Spectroscopy : Identify benzyl ether stretches (ν~1250 cm⁻¹) and thiomethyl vibrations (ν~650 cm⁻¹) .

Advanced Research: Stability of Methylthio Group

Q4. How to mitigate decomposition of the methylthio group during long-term storage or reaction conditions? Methodological Answer:

  • Inert Atmosphere : Store under argon or nitrogen to prevent oxidation to sulfoxide/sulfone derivatives .
  • Low-Temperature Handling : Conduct reactions at ≤0°C to minimize thiolate formation in basic conditions .
  • Stabilizers : Add radical scavengers (e.g., BHT) during purification to inhibit radical-mediated degradation .

Advanced Research: Biological Activity Evaluation

Q5. What strategies are recommended for assessing this compound’s activity in carbohydrate-metabolism disorders? Methodological Answer:

  • Enzyme Inhibition Assays : Test against α-glucosidase or SGLT2 using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) at pH 6.8 .
  • In Vitro Models : Use HepG2 cells to measure glucose uptake inhibition via 2-NBDG fluorescence .
  • SAR Studies : Compare with analogs (e.g., Dapagliflozin derivatives) to correlate substituent effects (e.g., benzyloxy vs. methoxy) with IC₅₀ values .

Basic Research: Protecting Group Strategies

Q6. What alternatives exist for benzyloxy groups to improve solubility without compromising stereochemistry? Methodological Answer:

  • Silyl Protection : Replace benzyl with TBDMS groups (e.g., tert-butyldimethylsilyl chloride) for enhanced solubility in nonpolar solvents .
  • Orthogonal Deprotection : Use Pd/C hydrogenolysis for benzyl removal while retaining methylthio and methyl groups .
  • Solubility Testing : Compare log P values (e.g., calculated via XLOGP3: −0.44 for related compounds) to optimize pharmacokinetics .

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